Quantified pKa Differentiation vs. 2-Fluoro-6-(neopentyloxy)aniline Isomer
The predicted acid dissociation constant (pKa) for 3-Fluoro-2-(neopentyloxy)aniline is 3.85±0.10, whereas the 2-fluoro-6-(neopentyloxy)aniline positional isomer exhibits a lower predicted pKa of 3.48±0.10 . This 0.37 pKa unit difference translates to approximately a 2.3× shift in the protonated/unprotonated ratio at physiological pH, directly impacting the compound's behavior in both synthetic and biological contexts .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 3.85 ± 0.10 (predicted) |
| Comparator Or Baseline | 2-Fluoro-6-(neopentyloxy)aniline, pKa = 3.48 ± 0.10 (predicted) |
| Quantified Difference | ΔpKa = +0.37 |
| Conditions | Predicted using ACD/Labs Percepta Platform (reported by ChemicalBook) |
Why This Matters
A higher pKa indicates a lower proportion of protonated amine at a given pH, affecting nucleophilicity in coupling reactions and membrane permeability in biological assays—critical for selecting the optimal isomer for a specific synthetic or screening workflow.
